Viloxazine

Descripción general

Descripción

Viloxazina es un derivado bicíclico de morfolina que se desarrolló y comercializó inicialmente como antidepresivo en Europa en la década de 1970. Es conocido por su acción como inhibidor selectivo de la recaptación de norepinefrina. Más recientemente, la viloxazina se ha reutilizado para el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH) en niños y adultos .

Métodos De Preparación

La viloxazina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2-etoxifenol con epiclorhidrina para formar 2-(2-etoxifenoxi)propanol. Este intermedio luego se hace reaccionar con morfolina para producir viloxazina. Las condiciones de reacción generalmente implican calentamiento y el uso de una base como el hidróxido de sodio .

Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza al mismo tiempo que se minimizan las impurezas. Por ejemplo, la producción de clorhidrato de viloxazina implica la cristalización de viloxazina a partir de un disolvente adecuado, seguida de la adición de ácido clorhídrico para formar la sal de clorhidrato .

Análisis De Reacciones Químicas

La viloxazina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La viloxazina se puede oxidar usando agentes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en el anillo de morfolina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, temperaturas variables y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

La viloxazina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en estudios de inhibidores de la recaptación de norepinefrina.

Biología: La investigación sobre la viloxazina ha proporcionado información sobre los mecanismos de regulación de los neurotransmisores.

Medicina: La viloxazina se utiliza en el tratamiento del TDAH y se ha estudiado por su potencial en el tratamiento de otras afecciones como la depresión y la narcolepsia

Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de nuevos agentes terapéuticos.

Mecanismo De Acción

La viloxazina ejerce sus efectos principalmente inhibiendo la recaptación de norepinefrina, lo que aumenta la concentración de este neurotransmisor en la hendidura sináptica. También modula la actividad serotoninérgica al actuar como antagonista selectivo del receptor 5-HT2B y agonista del receptor 5-HT2C. Estas acciones contribuyen a sus efectos terapéuticos en el TDAH y la depresión .

Comparación Con Compuestos Similares

La viloxazina a menudo se compara con otros inhibidores de la recaptación de norepinefrina como la atomoxetina. Si bien ambos compuestos se utilizan para tratar el TDAH, la viloxazina tiene un perfil único debido a su actividad serotoninérgica adicional. Este doble mecanismo de acción puede ofrecer ventajas en términos de eficacia y perfil de efectos secundarios .

Compuestos similares incluyen:

Atomoxetina: Otro inhibidor de la recaptación de norepinefrina utilizado para el TDAH.

Metilfenidato: Un estimulante que también afecta los niveles de norepinefrina y dopamina.

Bupropión: Un antidepresivo que inhibe la recaptación de norepinefrina y dopamina.

La combinación única de modulación de norepinefrina y serotonina de la viloxazina la diferencia de estos otros compuestos .

Actividad Biológica

Viloxazine is a non-stimulant norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article explores its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.

This compound functions primarily as a selective norepinephrine reuptake inhibitor, increasing extracellular norepinephrine levels in the central nervous system (CNS). It moderately inhibits the norepinephrine transporter (NET) and exhibits weak antagonistic effects on β-2 adrenergic and α-1b adrenergic receptors. Importantly, this compound shows negligible binding to serotonin transporters (SERT), which means it does not significantly inhibit serotonin reuptake .

Key Mechanisms:

- Norepinephrine Reuptake Inhibition: Increases norepinephrine levels in the synaptic cleft.

- Serotonergic Modulation: Acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist, influencing various neurotransmitter systems and hormones .

- Metabolism: Primarily metabolized by CYP2D6, UGT1A9, and UGT2B15 into 5-hydroxy-viloxazine glucuronide, with an elimination half-life of approximately 7 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a steady-state concentration reached within two days of administration. The maximum concentration () varies with dosage, ranging from 540 to 1600 ng/mL depending on the dose administered. Food intake can affect its absorption, with high-fat meals decreasing and area under the curve (AUC) by approximately 9% .

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.73 ± 0.28 L/kg |

| Protein Binding | 76-82% |

| Elimination Half-Life | ~7 hours |

Clinical Efficacy

Recent clinical trials have demonstrated this compound's efficacy in treating ADHD. A Phase 3 trial involving 310 adolescents showed significant improvements in ADHD symptoms compared to placebo, with changes measured using the ADHD Rating Scale-5 Total score and Clinical Global Impression scale .

Summary of Clinical Trials:

Case Studies and Observations

Several case studies have highlighted both the therapeutic potential and adverse effects associated with this compound. Notably, one study reported cases of overdose; however, all patients recovered without significant sequelae or ECG abnormalities . Another study indicated that while this compound was effective for ADHD, it also presented common side effects such as decreased appetite and fatigue .

Propiedades

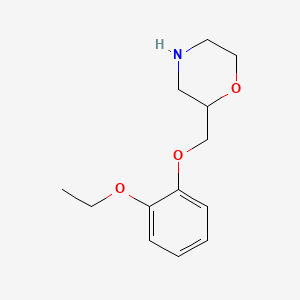

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPHCCPCQOJSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35604-67-2 (hydrochloride) | |

| Record name | Viloxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6057900 | |

| Record name | Viloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Attention Deficit Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder in children characterized by inattention and hyperactivity. In current literature, the pathophysiology of ADHD is understood to involve the imbalance of neurotransmitters, especially dopamine (DA) and norepinephrine (NE). The mechanism of action of viloxazine has not been fully elucidated; however, viloxazine is believed to work by modulating the monoaminergic neurotransmitter systems. Viloxazine is a selective and moderate norepinephrine reuptake inhibitor that binds to the norepinephrine transporter and inhibits the reuptake of norepinephrine. It thereby increases extracellular norepinephrine levels across several brain regions. Viloxazine potentiates serotonergic effects: it was shown to enhance neuronal sensitivity to serotonin and increase serotonin levels in the brain. _In vitro_, viloxazine is an antagonist at 5-HT2B receptors and an agonist 5-HT2C receptors. 5-HT2B receptors expressed on GABAergic interneurons are involved in tonic inhibitory control of serotonin neurons that innervate the medial prefrontal context; thus, antagonism of 5-HT2B receptors may result in disinhibition and enhanced serotonin release in the brain region. There is conflicting evidence in the literature that viloxazine increases dopamine levels in the brain via direct or indirect effects. For example, the norepinephrine transporter is also involved in the reuptake of dopamine in the prefrontal cortex and stimulation of 5-HT2C receptors facilitates DA release and enhances dopaminergic transmission in the brain. As dopamine dysregulation in the prefrontal cortex and amygdala is implicated in ADHD pathophysiology, the impact of viloxazine on dopamine levels may contribute to its mechanism of action. However, there is insufficient evidence to conclude this. Viloxazine has a negligible impact on dopamine in the nucleus accumbens and is not associated with an abuse risk. | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

46817-91-8 | |

| Record name | Viloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46817-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viloxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Viloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Viloxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5Y2789ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

178-180 | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.